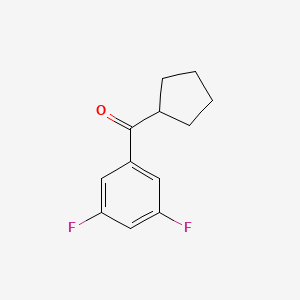

Cyclopentyl 3,5-difluorophenyl ketone

Description

Cyclopentyl 3,5-difluorophenyl ketone is an organofluorine compound that is gaining attention within the sphere of chemical research. Its unique structure, which combines a cycloalkyl ring, a ketone functional group, and a difluorinated aromatic ring, positions it as a compound of interest for synthetic and medicinal chemistry. This article delves into the academic significance of this ketone by examining the broader classes of compounds to which it belongs and the research landscape for its structural motifs.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

cyclopentyl-(3,5-difluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F2O/c13-10-5-9(6-11(14)7-10)12(15)8-3-1-2-4-8/h5-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFVGUJCUVBPFEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)C2=CC(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80642583 | |

| Record name | Cyclopentyl(3,5-difluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898791-99-6 | |

| Record name | Cyclopentyl(3,5-difluorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898791-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentyl(3,5-difluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Cyclopentyl 3,5 Difluorophenyl Ketone and Analogues

Established Synthetic Pathways for Cycloalkyl Aryl Ketones

Traditional methods for synthesizing aryl ketones provide a foundational framework for obtaining compounds like Cyclopentyl 3,5-difluorophenyl ketone. These reactions are well-documented and widely used for their reliability in forming the crucial aryl-carbonyl bond.

Grignard and Organozinc Reagent Approaches

The addition of organometallic reagents to carbonyl compounds or their derivatives is a cornerstone of C-C bond formation. dalalinstitute.com Grignard and organozinc reagents are particularly valuable for the synthesis of ketones. rsc.orgsigmaaldrich.com

In a typical Grignard approach, a cyclopentylmagnesium halide (a Grignard reagent) can be reacted with a 3,5-difluorobenzonitrile (B1349092) or a related 3,5-difluorobenzoyl derivative. The nucleophilic cyclopentyl group attacks the electrophilic carbon of the nitrile or carbonyl derivative. Subsequent hydrolysis of the intermediate imine or tetrahedral intermediate yields the desired ketone. A patented process for the analogous cyclopentyl phenyl ketone utilizes the reaction of cyclopentylmagnesium bromide with benzonitrile (B105546) in tetrahydrofuran. google.com This method is noted for having fewer by-products and high product purity. google.com

Organozinc reagents, often prepared from organolithium or Grignard reagents via transmetalation, offer an alternative with potentially higher functional group tolerance. sigmaaldrich.com These reagents can participate in coupling reactions, such as the Negishi coupling, with acyl halides. For example, a cyclopentylzinc halide could be coupled with 3,5-difluorobenzoyl chloride in the presence of a palladium catalyst to form the target ketone. While the reaction rate for dialkylzinc reagents with carbonyls can be slow, their reactivity can be tailored. dalalinstitute.com Zinc(II) catalysis has been shown to facilitate efficient alkylation and arylation of ketones using Grignard reagents, minimizing side reactions like reduction and enolization. researchgate.netresearchgate.net

| Reagent Type | Cyclopentyl Source | 3,5-Difluorophenyl Source | Key Features |

| Grignard Reagent | Bromocyclopentane | 3,5-Difluorobenzonitrile | Forms an imine intermediate, followed by hydrolysis. |

| Organozinc Reagent | Cyclopentylzinc Halide | 3,5-Difluorobenzoyl Chloride | Often requires a catalyst (e.g., Palladium); can offer higher functional group tolerance. |

Friedel-Crafts Acylation and Related Reactions

The Friedel-Crafts acylation is a classic method for attaching an acyl group to an aromatic ring via electrophilic aromatic substitution. masterorganicchemistry.com To synthesize this compound via this route, 1,3-difluorobenzene (B1663923) would be treated with cyclopentanecarbonyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). masterorganicchemistry.commasterorganicchemistry.com

The mechanism involves the formation of an acylium ion from the reaction between cyclopentanecarbonyl chloride and the Lewis acid. This highly electrophilic acylium ion is then attacked by the electron-rich π-system of the 1,3-difluorobenzene ring. A subsequent deprotonation step restores aromaticity and yields the final ketone product. A key advantage of Friedel-Crafts acylation is that the product, an aryl ketone, is deactivated towards further acylation, preventing poly-acylation products. youtube.com However, the reaction is generally not effective on aromatic rings bearing strongly deactivating groups. masterorganicchemistry.com

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 1,3-Difluorobenzene | Cyclopentanecarbonyl Chloride | AlCl₃, FeCl₃, etc. | This compound |

Advanced Synthetic Approaches to Related Difluorophenyl Ketone Systems

More contemporary synthetic methods offer novel ways to construct complex ketone architectures, including systems related to difluorophenyl ketones. These strategies often provide access to unique structural motifs that may not be readily available through traditional means.

Michael-Stork Enamine Additions to Allenyl Ketones

The Stork enamine synthesis involves the alkylation or acylation of ketones or aldehydes via an enamine intermediate. wikipedia.org Enamines, formed from the reaction of a ketone with a secondary amine, serve as nucleophilic equivalents of enolates. libretexts.org A specific application of this methodology is the Michael-Stork addition of an enamine to an allenyl ketone. semanticscholar.orgnih.gov

In a potential synthesis of a precursor to a difluorophenyl ketone system, a cyclopentyl enamine (formed from cyclopentanone) could be reacted with an allenyl ketone bearing a 3,5-difluorophenyl group. The nucleophilic α-carbon of the enamine would add to the central carbon of the allene (B1206475) system in a Michael-type conjugate addition. libretexts.org Subsequent hydrolysis of the resulting iminium ion would yield a more complex ketone architecture containing both the cyclopentyl and 3,5-difluorophenyl moieties. Research has shown that this addition requires two equivalents of the enamine for optimal yields and can lead to the formation of bicyclic products, indicating the in-situ formation of a secondary enamine intermediate after the initial addition. semanticscholar.orgnih.gov

Nazarov Cyclization Strategies for Cyclopentenone Architectures

The Nazarov cyclization is a powerful reaction for synthesizing cyclopentenones from divinyl ketones, proceeding through a 4π-electrocyclic ring closure of a pentadienyl cation. wikipedia.org This strategy can be adapted to create cyclopentenone architectures functionalized with difluorophenyl groups.

To achieve this, a divinyl ketone precursor would be required where one of the vinyl groups is substituted with a 3,5-difluorophenyl ring. Upon treatment with a Lewis or Brønsted acid promoter, the ketone is activated, generating a pentadienyl cation. wikipedia.org This cation then undergoes a conrotatory electrocyclization to form an oxyallyl cation intermediate, which eliminates a proton to yield the final cyclopentenone product. wikipedia.orgnih.gov The presence of fluorine substituents can significantly influence the rate and regioselectivity of the cyclization. researchgate.net This method provides access not to the target saturated ketone directly, but to a related unsaturated cyclopentenone analogue, which serves as a versatile synthetic intermediate. nih.govmdpi.com

| Precursor | Reaction Type | Key Intermediate | Product Type |

| Divinyl ketone with a 3,5-difluorophenyl substituent | Nazarov Cyclization | Pentadienyl Cation | 3,5-Difluorophenyl-substituted Cyclopentenone |

Vilsmeier-Haack Reagent Applications in Cyclopentyl-Containing Heterocyclic Synthesis

The Vilsmeier-Haack reaction traditionally involves the formylation of electron-rich aromatic and heteroaromatic compounds using the Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). ijpcbs.comrsc.org While not a direct method for synthesizing acyclic ketones, its utility in constructing complex heterocyclic scaffolds makes it relevant for creating advanced analogues. researchgate.net

This reaction can be used to introduce formyl groups onto various substrates, which then serve as versatile handles for further synthetic transformations. researchgate.net For instance, a cyclopentyl-substituted aromatic or heterocyclic compound could be formylated using the Vilsmeier-Haack reagent. The resulting aldehyde could then be elaborated through various reactions (e.g., Grignard addition followed by oxidation) to install a ketone functionality. This multi-step approach allows for the construction of highly functionalized heterocyclic systems containing a cyclopentyl ketone moiety, representing advanced structural analogues of the primary target compound. researchgate.net

Stereoselective and Enantioselective Synthesis Considerations

Achieving stereochemical control is a central challenge in the synthesis of complex organic molecules with defined three-dimensional structures. For ketones with potential stereocenters, such as analogues of this compound, enantioselective and stereoselective methods are paramount. These strategies aim to produce a single desired stereoisomer from a prochiral precursor. Two prominent approaches to achieve this are the use of chiral auxiliaries to direct the formation of new stereocenters and the application of asymmetric catalysis to create chiral products.

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to guide the stereochemical outcome of a subsequent reaction. wikipedia.orgnumberanalytics.com Once the desired stereocenter is created, the auxiliary can be removed and ideally recovered for reuse. wikipedia.org This strategy is a powerful tool for constructing chiral cyclopentane (B165970) rings. nih.govnih.gov

The principle involves creating a chiral environment around the reaction site, which causes the reactants to approach from a specific direction, favoring the formation of one diastereomer over others. numberanalytics.com The effectiveness of this approach relies on the auxiliary's ability to create a significant energy difference between the transition states leading to the different stereoisomers. numberanalytics.com

Several types of chiral auxiliaries have been successfully employed in the asymmetric synthesis of cyclopentane structures. For instance, oxazolidinones, popularized by David A. Evans, are widely used to direct stereoselective alkylation and aldol (B89426) reactions, which can be key steps in building the carbon skeleton of a cyclopentyl group with controlled stereochemistry. wikipedia.orgnih.gov In the synthesis of chiral BCPs (bicyclo[1.1.1]pentanes) with an adjacent stereocenter, an oxazolidinone auxiliary was used to control the stereochemistry of reactions involving a wide range of electrophiles, achieving high yields and excellent diastereoselectivities. nih.gov Other auxiliaries, such as camphorsultam and pseudoephedrine, also find broad application. wikipedia.org In the context of cyclopentenone synthesis, menthol (B31143) has been used as a chiral auxiliary to obtain separable diastereomers, which are then converted to the desired enantiomerically enriched product. acs.org

The selection of the auxiliary is critical and often depends on the specific reaction and substrate. The table below summarizes examples of chiral auxiliaries used in the construction of cyclic systems.

| Chiral Auxiliary | Application Example | Key Feature | Reference |

|---|---|---|---|

| Oxazolidinones (Evans Auxiliaries) | Asymmetric alkylation and aldol reactions | Steric hindrance from substituents directs the approach of electrophiles. | wikipedia.orgnih.gov |

| Camphorsultam (Oppolzer's Sultam) | Asymmetric Michael additions and oxazoline (B21484) ring formation | Provides high levels of asymmetric induction, sometimes superior to oxazolidinones. | wikipedia.org |

| (R,R)- and (S,S)-Pseudoephedrine | Asymmetric alkylation of enolates | Forms a chiral enolate that reacts with high diastereoselectivity; the auxiliary is easily removed. | wikipedia.org |

| Menthol | Enantioselective synthesis of a cyclopentenone intermediate | Condensation with a 1,3-cyclopentadienone derivative leads to a mixture of separable diastereomers. | acs.org |

Catalytic asymmetric hydrogenation is a highly efficient and atom-economical method for producing chiral alcohols from prochiral ketones. mdpi.com These chiral alcohols can then be oxidized to the corresponding chiral ketones or used as chiral building blocks themselves. The process typically involves a transition metal complex with a chiral ligand that facilitates the enantioselective addition of hydrogen across the carbonyl double bond.

Among the most successful catalysts for this transformation are the ruthenium-based complexes developed by Noyori and Ikariya. mdpi.com These catalysts typically consist of a Ru(II) center, an arene ligand, and a chiral diamine ligand such as TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine). mdpi.com The reaction mechanism involves the formation of an 18-electron ruthenium hydride species, which then transfers hydrogen to the ketone substrate through a six-membered ring transition state. mdpi.com The stereochemical outcome is controlled by the interaction between the substrate and the chiral environment of the catalyst, particularly the CH/π interaction between the ketone's aryl group and the catalyst's arene ring. mdpi.com

This methodology has been applied to a wide range of aryl ketones, achieving excellent yields and high enantioselectivities (ee). sci-hub.box The choice of hydrogen donor (e.g., isopropanol (B130326) or a formic acid/triethylamine mixture), solvent, and reaction conditions can be optimized to maximize catalyst activity and selectivity. mdpi.commdpi.com For the synthesis of a chiral precursor to this compound, one could envision the asymmetric hydrogenation of a prochiral diketone or a related precursor.

The following table presents representative results for the asymmetric transfer hydrogenation (ATH) of various ketones using Ru-TsDPEN and related catalysts, demonstrating the broad applicability and high efficiency of this method.

| Substrate | Catalyst System | Hydrogen Donor | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Acetophenone | (R,R)-RuCl[(p-cymene)TsDPEN] | HCOOH/Et3N | 98% | mdpi.com |

| Various Aromatic Ketones | Polyethylene Glycol Supported Ru-Catalyst | HCOONa in Water | Up to 99% | sci-hub.box |

| Benzo-fused Cyclic Ketones | Ir-f-Amphol Complex | H2 | Up to 99% | mdpi.com |

| o-Hydroxy Benzophenones | (R,R)-3C-tethered Noyori-Ikariya Catalyst | HCOOH/Et3N | Up to >99% | mdpi.com |

Late-Stage Functionalization and Molecular Editing Techniques Applied to Ketone Derivatives

Late-stage functionalization (LSF) refers to the introduction of functional groups into a complex molecule at a late point in its synthesis. nih.gov This strategy is highly valuable as it allows for the rapid diversification of advanced intermediates or final products without the need for de novo synthesis. nih.gov Molecular editing takes this concept further, enabling precise modifications to the core skeleton of a molecule. researchgate.netacs.org Both approaches are highly relevant for creating analogues of this compound.

For instance, the 3,5-difluoro substitution pattern on the phenyl ring could potentially be installed at a late stage on a cyclopentyl phenyl ketone precursor. Methods for late-stage fluorination often involve the conversion of C-H or C-X bonds (where X is a pre-installed functional group like a boronic acid) to C-F bonds. acs.orgnih.gov Palladium-catalyzed reactions using electrophilic fluorine sources like Selectfluor® can fluorinate arylboronic acids and related compounds. acs.org Silver-catalyzed fluorination of aryl stannanes is another powerful method known for its exceptional functional group tolerance, making it suitable for complex molecules. nih.gov

Molecular editing of ketones represents an advanced strategy for structural modification. researchgate.netacs.org These techniques can alter the carbon framework of a molecule, offering access to structures that are difficult to prepare by traditional means. One such technique is ketone chain-walking isomerization, which uses catalysts like pyrrolidine (B122466) and elemental sulfur to reversibly move the position of a carbonyl group within a cyclic system, allowing access to thermodynamically favored isomers. nih.govacs.org Another innovative approach involves a deconstruction-reconstruction strategy, where N-heterocyclic carbene (NHC) and photoredox dual catalysis can be used for the skeletal modification of ketones. researchgate.netacs.org These methods provide powerful tools for the late-stage functionalization and structural diversification of complex pharmaceutical derivatives. researchgate.net

The table below highlights several modern techniques applicable to the late-stage modification of ketone derivatives.

| Technique | Description | Potential Application | Reference |

|---|---|---|---|

| Palladium-Catalyzed Fluorination | Converts aryl trifluoroborates or boronic acids to aryl fluorides using an electrophilic fluorine source. | Introduction of fluorine atoms onto the phenyl ring of a ketone precursor. | acs.org |

| Silver-Catalyzed Fluorination | Fluorinates aryl stannanes with high functional group tolerance. | Late-stage fluorination of complex, highly functionalized ketone derivatives. | nih.gov |

| Ketone Chain-Walking Isomerization | Reversible isomerization of cyclic ketones to access thermodynamically more stable regioisomers. | Editing the position of the carbonyl group in complex polycyclic ketone analogues. | nih.govacs.org |

| NHC and Photo Dual Catalysis | A deconstruction-reconstruction strategy for ketone skeletal modification via radical acylation. | Convergent synthesis and late-stage functionalization of structurally complex ketones. | researchgate.netacs.org |

Research on Derivatives and Synthetic Applications of Cyclopentyl 3,5 Difluorophenyl Ketone Scaffolds

Role as Key Synthetic Intermediates in Organic Synthesis

Cyclopentyl 3,5-difluorophenyl ketone, with its distinct cyclopentyl and difluorophenyl moieties connected by a ketone carbonyl group, represents a valuable building block in the synthesis of more complex molecular architectures. Aromatic ketones, in general, are widely recognized as crucial intermediates in the preparation of a diverse array of organic compounds, including those with applications in medicinal chemistry and materials science. The reactivity of the carbonyl group, coupled with the potential for functionalization of both the aliphatic and aromatic rings, allows for a multitude of synthetic transformations.

The presence of two fluorine atoms on the phenyl ring significantly influences the electronic properties of the molecule. The strong electron-withdrawing nature of fluorine can activate the aromatic ring for certain types of reactions and can also impart unique physicochemical properties to the final products, such as increased metabolic stability and enhanced binding affinity to biological targets. While specific, large-scale applications of this compound as a key intermediate are not extensively documented in publicly available literature, its structural analogue, Cyclopentyl phenyl ketone, is known to be an important intermediate in the synthesis of various organic molecules. guidechem.comgoogle.com

Derivatization Strategies for Functional Molecule Development

The structural framework of this compound offers three primary sites for derivatization: the cyclopentyl moiety, the difluorophenyl ring, and the ketone carbonyl center. These sites can be selectively modified to generate a library of analogues with diverse functionalities and properties.

Functionalization of the Difluorophenyl Ring

The 3,5-difluorophenyl ring is a key feature of the molecule, and its functionalization can significantly impact the electronic and biological properties of the resulting derivatives. The fluorine atoms themselves can influence the regioselectivity of further electrophilic aromatic substitution reactions. Additionally, the presence of fluorine can enhance the metabolic stability of drug candidates by blocking sites susceptible to oxidative metabolism. In medicinal chemistry, the incorporation of a difluorophenyl moiety is a common strategy to improve the pharmacokinetic and pharmacodynamic profiles of a molecule. nih.gov

Transformations at the Ketone Carbonyl Center

The ketone carbonyl group is a highly versatile functional group that can undergo a wide range of chemical transformations. These reactions allow for the introduction of new functional groups and the construction of more complex molecular architectures. Common transformations of the ketone carbonyl center include:

Reduction: The ketone can be reduced to the corresponding secondary alcohol using various reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. This introduces a hydroxyl group, which can serve as a handle for further functionalization.

Oxidation: While less common for simple ketones, under specific conditions, the ketone could be a precursor for oxidative cleavage reactions.

Nucleophilic Addition: The carbonyl carbon is electrophilic and can be attacked by a variety of nucleophiles, such as Grignard reagents or organolithium compounds, to form new carbon-carbon bonds and generate tertiary alcohols.

Condensation Reactions: The ketone can participate in condensation reactions with amines to form imines or with hydrazines to form hydrazones, which are key steps in the synthesis of various heterocyclic compounds. organic-chemistry.org

| Transformation | Reagent/Condition | Product |

| Reduction | NaBH4 or LiAlH4 | Cyclopentyl(3,5-difluorophenyl)methanol |

| Grignard Reaction | R-MgBr | Cyclopentyl(3,5-difluorophenyl)(R)methanol |

| Imine Formation | R-NH2 | N-(Cyclopentyl(3,5-difluorophenyl)methylene)amine |

| Hydrazone Formation | H2N-NHR | Cyclopentyl(3,5-difluorophenyl)methanone hydrazone |

Development of Cyclopentyl- and Difluorophenyl-Containing Heterocycles

The functional groups present in this compound make it a suitable precursor for the synthesis of various heterocyclic compounds. The ketone carbonyl group, in particular, is a key reactive site for the construction of nitrogen-containing heterocyles such as pyrazoles and pyridines.

Pyrazole (B372694) and Pyridine (B92270) Derivatives

Pyrazole Derivatives: Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are of significant interest in medicinal chemistry due to their wide range of biological activities. researchgate.net The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. While this compound is not a 1,3-dicarbonyl compound itself, it can be converted into one through various synthetic manipulations. For instance, reaction with a suitable carbon electrophile at the alpha-position to the ketone could generate a 1,3-dicarbonyl intermediate, which could then be cyclized with a hydrazine to form a pyrazole ring. The synthesis of fluorinated pyrazole derivatives is a particularly active area of research. researchgate.netresearchgate.netconicet.gov.ar

Pyridine Derivatives: Pyridines are six-membered heterocyclic aromatic compounds containing one nitrogen atom. They are a common structural motif in many pharmaceuticals and natural products. Several synthetic methods for the preparation of pyridines utilize ketone precursors. For example, the Hantzsch pyridine synthesis involves the condensation of a β-ketoester, an aldehyde, and ammonia. While this method is not directly applicable to this compound, other methods starting from ketones or their derivatives exist. For instance, α,β-unsaturated ketones, which can be synthesized from ketones, are common precursors for pyridine synthesis. The synthesis of fluorinated pyridines is also an area of significant interest in synthetic and medicinal chemistry. orgsyn.orgorganic-chemistry.orgnih.govresearchgate.netacs.org

| Heterocycle | General Precursor(s) | Potential Synthetic Route from Ketone |

| Pyrazole | 1,3-Dicarbonyl compound + Hydrazine | α-Functionalization of ketone to form a 1,3-dicarbonyl equivalent, followed by cyclization. |

| Pyridine | α,β-Unsaturated ketone/aldehyde + Ammonia source | Conversion of ketone to an α,β-unsaturated derivative, followed by a multi-component reaction. |

Triazine and Purine (B94841) Analogues

The structural framework of this compound serves as a versatile scaffold for the synthesis of heterocyclic analogues, particularly those containing triazine and purine rings. These nitrogen-rich heterocyclic systems are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules. nih.gov The synthetic strategies to access these analogues typically leverage the reactivity of the ketone's carbonyl group or utilize intermediates derived from the core structure.

One plausible approach for the synthesis of triazine-containing derivatives involves the reaction of 2-amino mdpi.combohrium.comnih.govtriazines with the ketone scaffold. nih.gov Research has demonstrated that ketones can react with 2-amino mdpi.combohrium.comnih.govtriazines through oxidation and oxidative C-C bond cleavage to selectively form N-( mdpi.combohrium.comnih.govtriazine-2-yl) α-ketoamides and N-( mdpi.combohrium.comnih.govtriazine-2-yl) amides. nih.gov By applying this methodology, this compound could be transformed into novel functionalized triazine derivatives under mild conditions, offering a pathway to a diverse library of compounds for biological screening. nih.gov

For the generation of purine analogues, research into 2,6,9-trisubstituted purines has highlighted the importance of the substituent at the N9 position for biological activity, particularly as inhibitors of cyclin-dependent kinases (CDKs). mdpi.com Studies have successfully synthesized a series of 9-cyclopentyl-purine derivatives, demonstrating that the cyclopentyl moiety is a valuable group for achieving potent biological effects. nih.gov The synthesis of these analogues often starts from a precursor like 6-chloropurine, which is first alkylated with a cyclopentyl-containing electrophile (e.g., cyclopentyl bromide) to install the cyclopentyl group at the N9 position. nih.gov Subsequent nucleophilic substitution reactions at the C6 position allow for the introduction of various functionalities. nih.gov Therefore, intermediates derived from this compound could potentially be utilized to construct such purine systems, combining the favorable properties of the 9-cyclopentyl group with the unique electronic characteristics of the 3,5-difluorophenyl moiety.

Investigations into Biological Activity of Structural Analogues and Structure-Activity Relationships (SAR)

The biological potential of compounds derived from the this compound scaffold is informed by extensive structure-activity relationship (SAR) studies on analogous chemical series. The key structural components—the cyclopentyl group, the ketone linker, and the 3,5-difluorophenyl ring—each play a critical role in modulating activity.

The cyclopentyl moiety is a significant contributor to the biological activity in several classes of compounds. In the development of thiohydantoin-based androgen receptor (AR) antagonists for castration-resistant prostate cancer, analogues featuring cycloalkyl substituents were investigated. nih.govnih.gov These studies revealed that derivatives with a cyclopentyl group exhibited good activity, comparable to the potent dimethyl analogue, establishing the five-membered ring as a favorable structural feature for AR antagonism. nih.gov In broader studies on diarylpentanoids, which share a central ketone-containing bridge, the nature of the cyclic moiety (cyclopentanone vs. cyclohexanone) was found to influence anti-inflammatory and antibacterial activities, although cyclohexanone-containing analogues were often more effective in the specific series studied. mdpi.com

The substitution pattern on the aromatic ring is a critical determinant of potency and selectivity. The presence and position of fluorine atoms can significantly alter a molecule's physicochemical properties, such as lipophilicity and electronic character, which in turn affects enzyme inhibition and receptor binding. nih.govsapub.org In studies of fluorinated ketones as enzyme inhibitors, the number and position of fluorine atoms modulate the electrophilicity of the carbonyl carbon, which is crucial for the compound's inhibitory mechanism. nih.gov While these studies often focus on fluorine atoms alpha to the ketone, the electron-withdrawing nature of the two fluorine atoms on the phenyl ring in this compound is expected to influence the reactivity of the ketone and its interactions with biological targets. SAR analyses of diarylpentanoids have shown that electron-withdrawing substituents on the phenyl rings can contribute to higher inhibitory activity against targets like TNF-α. mdpi.com

| Structural Feature | SAR Observation | Potential Impact on Biological Activity | Reference |

|---|---|---|---|

| Cyclopentyl Group | Cyclopentyl substituents on thiohydantoin rings lead to good androgen receptor antagonism. | May contribute favorably to binding affinity and potency. | nih.gov |

| Cyclic Ketone Bridge | In diarylpentanoids, a cyclic C5 bridge is often favorable for antiproliferative activity. | Provides a rigid scaffold that can be optimized for target interaction. | mdpi.com |

| Fluorine Substitution | Fluorine atoms modify electronic properties, stability, and reactivity of the ketone. | Enhances lipophilicity and can increase binding affinity through specific interactions. | nih.gov |

| Aromatic Ring Substituents | Electron-withdrawing groups on the phenyl ring can enhance anti-inflammatory and other activities in related compound classes. | The 3,5-difluoro pattern likely modulates target interaction and metabolic stability. | mdpi.com |

Potential Applications in Advanced Materials and Chemical Technologies Research

While the primary research focus for this compound and its analogues has been within medicinal chemistry, its structural features suggest potential applications in the fields of advanced materials and chemical technologies. The combination of a rigid cycloaliphatic group, a stable ketone linkage, and a fluorinated aromatic ring provides a unique monomer or precursor for the synthesis of high-performance polymers.

Fluorinated poly(aryl ether ketone)s (F-PAEKs) are a class of specialty polymers known for their exceptional thermal stability, chemical resistance, and desirable dielectric and optical properties. researchgate.net These materials are synthesized from fluorinated aromatic ketone monomers. The 3,5-difluorophenyl ketone moiety within the title compound could serve as a building block for novel F-PAEKs. The incorporation of fluorine atoms into the polymer backbone is known to lower the dielectric constant and reduce optical loss, making such materials valuable for applications in microelectronics and as low-loss optical waveguides. researchgate.net The addition of the cyclopentyl group could further modify the polymer's properties by disrupting chain packing, potentially increasing solubility and lowering the melting point for easier processing, while maintaining high thermal stability.

Furthermore, cyclopentyl ketones, in general, are utilized as intermediates in the chemical industry for the production of various materials, including adhesives, coatings, and plastics. ontosight.ai The specific properties conferred by the difluorophenyl group could lead to the development of specialty chemicals. For instance, the polarity and stability of the difluorophenyl ketone structure could be exploited in the design of functional materials, such as liquid crystals or components for organic light-emitting diodes (OLEDs), where precise tuning of electronic properties is essential. The compound could also be explored as a precursor in the synthesis of more complex molecules for catalysis or as a component in advanced chemical sensing technologies.

Future Directions and Emerging Research Avenues

Sustainable Synthesis Methodologies for Fluorinated Ketones

The chemical industry is increasingly moving towards greener and more sustainable manufacturing processes. This shift is driven by a combination of environmental regulations, economic incentives, and a growing awareness of the need for responsible chemical stewardship. numberanalytics.com In the context of fluorinated ketone synthesis, this has spurred the development of innovative methodologies that minimize waste, reduce energy consumption, and utilize less hazardous reagents.

One of the most promising approaches is the adoption of flow chemistry . Continuous flow reactors offer significant advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety for handling hazardous reagents like elemental fluorine or diethylaminosulfur trifluoride (DAST), and the potential for straightforward scalability. beilstein-journals.orgresearchgate.net The use of microreactor technology allows for precise control over reaction parameters, leading to higher yields and selectivities in fluorination reactions. beilstein-journals.org For instance, the gem-difluorination of ketones, which can be inefficient in batch, has been successfully achieved in flow systems with reduced reaction times. beilstein-journals.org

Biocatalysis represents another cornerstone of sustainable synthesis. The use of enzymes, such as ene reductases, offers a highly selective and environmentally benign route to chiral fluorinated compounds. chemrxiv.org Researchers have demonstrated the asymmetric reduction of α-fluoroenones to produce enantioenriched alkyl fluorides, showcasing the potential of biocatalysis to access valuable chiral building blocks. chemrxiv.org

Furthermore, the principles of green chemistry are being applied to develop novel fluorination protocols. This includes the use of water as a reaction medium, which is a significant departure from traditional organic solvents. organic-chemistry.org Micellar systems, utilizing surfactants like sodium dodecyl sulfate (B86663) (SDS), have been shown to promote the direct regioselective fluorination of ketones in water using reagents like Selectfluor. organic-chemistry.org Additionally, metal-free catalytic systems are being explored to avoid the environmental and economic costs associated with heavy metal catalysts. organic-chemistry.org

Integration of Artificial Intelligence and Machine Learning in Chemical Synthesis Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical synthesis. These powerful computational tools can analyze vast datasets of chemical reactions to identify patterns and predict the outcomes of new transformations. This predictive power can significantly accelerate the discovery and optimization of synthetic routes to complex molecules like Cyclopentyl 3,5-difluorophenyl ketone.

One of the key applications of AI in chemistry is retrosynthesis prediction . By training algorithms on known reactions, AI platforms can propose novel and efficient synthetic pathways to a target molecule. This can help chemists to identify non-obvious disconnections and to design more convergent and atom-economical routes.

ML models are also being developed to predict reaction outcomes , including yields, stereoselectivity, and the formation of byproducts. By inputting information about the reactants, catalysts, and reaction conditions, these models can provide a probabilistic assessment of the reaction's success. This can save significant time and resources by allowing researchers to prioritize experiments with the highest likelihood of success.

Furthermore, AI is being employed in catalyst design . By understanding the relationship between a catalyst's structure and its activity, machine learning algorithms can suggest new catalyst designs with improved performance for specific transformations, such as C-F bond activation or selective ketone functionalization.

Novel Catalytic Systems for Efficient and Selective Transformations

The development of novel catalytic systems is a continuous endeavor in organic chemistry, with the goal of achieving higher efficiency, selectivity, and functional group tolerance. For the synthesis and modification of fluorinated ketones, several exciting new catalytic platforms are emerging.

Photoredox catalysis has gained significant traction as a mild and powerful tool for a wide range of chemical transformations. researchgate.netscispace.comprinceton.edu By harnessing the energy of visible light, photoredox catalysts can generate highly reactive radical intermediates that can participate in bond-forming reactions that are often inaccessible through traditional thermal methods. rsc.org This has been applied to the synthesis of ketones from primary alcohols and alkenes, and the direct β-arylation of ketones. scispace.comnih.gov The use of organic dyes as photoredox catalysts is also being explored as a more sustainable alternative to expensive and rare iridium and ruthenium complexes. acs.org

Electrocatalysis offers another sustainable and efficient approach to chemical synthesis. d-nb.inforesearchgate.netnih.gov By using electricity as a "reagent," electrochemical methods can drive reactions under mild conditions and avoid the use of stoichiometric chemical oxidants or reductants. nih.gov Electrocatalytic cascade reactions have been developed for the synthesis of ketones using carbon dioxide as a safe and abundant C1 source. d-nb.inforesearchgate.net Furthermore, electrocatalytic hydrogenation using proton-exchange membrane (PEM) reactors has been shown to be effective for the diastereoselective reduction of cyclic ketones. acs.org

Transition metal catalysis continues to be a dominant force in synthetic chemistry, with ongoing efforts to develop new catalysts with enhanced reactivity and selectivity. For instance, novel copper(I)-bis(phosphine) dioxide catalytic systems have been developed for the enantioselective α-arylation of ketones. acs.org Ruthenium(II)-catalyzed C-H activation has been employed for the ketone-directed 1,4-addition of ortho C-H bonds to maleimides, demonstrating new ways to functionalize aromatic ketones. acs.org

Exploration of New Chemical Reactivity Modalities for Ketone Scaffolds

Beyond the traditional reactivity of the carbonyl group and the α-carbon, researchers are exploring new ways to functionalize ketone scaffolds. This expansion of the synthetic toolbox opens up new possibilities for the synthesis of complex and diverse molecular architectures.

One area of intense research is the activation of C-C bonds . Aromatization-promoted C-C bond activation has been demonstrated as a general strategy for the deacylative transformation of ketones. pitt.edunih.gov This approach allows for the removal of an acyl group and subsequent functionalization of the remaining alkyl fragment, providing novel synthetic disconnections.

The concept of umpolung , or the reversal of polarity, is a powerful strategy in organic synthesis. For ketones, this typically involves making the α-carbon electrophilic rather than nucleophilic. Hypervalent iodine reagents have been used to mediate the oxidative α-functionalization of pyridyl ketones with a variety of external nucleophiles. acs.org

Furthermore, there is a growing interest in the functionalization of remote C-H bonds . Palladium-catalyzed reactions have been developed for the γ-arylation of α,β-unsaturated carbonyl derivatives. rsc.org This ability to selectively functionalize positions other than the α-carbon provides access to a wider range of substituted ketone derivatives.

The exploration of these future directions and emerging research avenues will undoubtedly lead to more efficient, sustainable, and versatile methods for the synthesis and functionalization of fluorinated ketones like this compound. These advancements will have a profound impact on various fields, including medicinal chemistry, materials science, and agrochemicals, by enabling the creation of novel molecules with enhanced properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Cyclopentyl 3,5-difluorophenyl ketone, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where cyclopentyl acyl chloride reacts with 3,5-difluorobenzene under Lewis acid catalysis (e.g., AlCl₃). Key variables include temperature (optimized at 0–5°C to minimize side reactions) and solvent choice (anhydrous dichloromethane or CS₂ for enhanced electrophilicity) . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the ketone from trifluoromethylated byproducts, which may arise due to competing electrophilic substitution .

Q. How does the 3,5-difluorophenyl group influence the compound’s electronic and steric properties compared to non-fluorinated analogs?

- Methodological Answer : Fluorine’s electron-withdrawing effect increases the ketone’s electrophilicity, enhancing reactivity in nucleophilic additions (e.g., Grignard reactions). Steric effects are minimal due to fluorine’s small atomic radius, but the para-fluorine positions can direct regioselectivity in further functionalization. Comparative IR spectroscopy (C=O stretching frequency shifts) and DFT calculations (charge distribution maps) validate these effects .

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹⁹F NMR (δ ~ -110 ppm for meta-F) and ¹H NMR (cyclopentyl protons at δ 1.5–2.5 ppm) confirm structure .

- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]⁺ at m/z 225.08) and fragments (loss of CO from the ketone group) .

- X-ray Crystallography : Resolves steric clashes between the cyclopentyl ring and fluorophenyl group, critical for crystallinity studies .

Advanced Research Questions

Q. How can conflicting data on the compound’s stability under acidic conditions be resolved?

- Methodological Answer : Contradictions in hydrolysis rates (e.g., ketone decomposition at pH < 2) may arise from solvent polarity or trace impurities. A systematic approach includes:

- Controlled Stability Assays : Monitor degradation via HPLC under varying pH (1–6), temperatures (25–60°C), and ionic strengths .

- Impurity Profiling : Use LC-MS to detect acidic byproducts like 3,5-difluorobenzoic acid, which may catalyze retro-Friedel-Crafts reactions .

Q. What strategies optimize the compound’s reactivity in asymmetric catalysis or chiral intermediate synthesis?

- Methodological Answer :

- Chiral Auxiliaries : Attach Evans-type oxazolidinones to the ketone carbonyl, enabling enantioselective alkylation (e.g., with LDA/alkyl halides) .

- Enzymatic Resolution : Use lipases (e.g., Candida antarctica) to hydrolyze racemic mixtures selectively, leveraging fluorine’s electronic effects to enhance enantiomer discrimination .

Q. How does the compound interact with biological targets (e.g., enzymes or receptors) in pharmacological studies?

- Methodological Answer :

- Docking Simulations : Model the ketone’s binding to ATP-binding pockets (e.g., kinase inhibitors) using fluorine’s hydrophobic interactions and the cyclopentyl group’s conformational flexibility .

- In Vitro Assays : Test inhibition of cytochrome P450 isoforms (e.g., CYP3A4) via fluorometric substrates, noting IC₅₀ shifts due to fluorine’s electronegativity .

Key Research Gaps and Recommendations

- Synthetic Challenges : Competing trifluoromethylation in Friedel-Crafts reactions requires stricter control of electrophile stoichiometry .

- Biological Relevance : Prioritize in vivo studies to assess the ketone’s metabolic stability, as fluorine substituents may alter clearance rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.